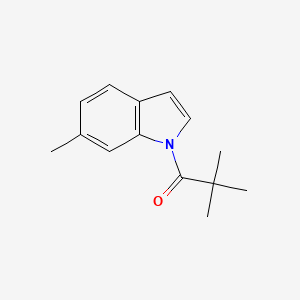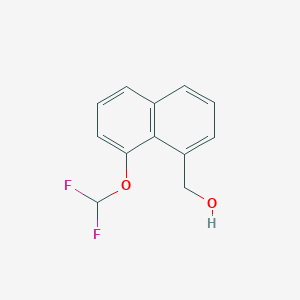
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This specific compound is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the indole ring and a methyl group at the sixth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.
Introduction of the 2,2-dimethyl-1-oxopropyl Group: This step involves the acylation of the indole nitrogen using 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine.
Methylation at the Sixth Position: The final step involves the selective methylation of the indole ring at the sixth position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl): Lacks the methyl group at the sixth position.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-5-methyl: Methyl group is at the fifth position instead of the sixth.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-7-methyl: Methyl group is at the seventh position.
Uniqueness
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is unique due to the specific positioning of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.
Properties
CAS No. |
557763-02-7 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(6-methylindol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)14(2,3)4/h5-9H,1-4H3 |
InChI Key |
ZYCYOTQFADXBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)



![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)




![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)

![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
